3-[(2,2-Dichlorvinyl)thio]-L-Alanin
Übersicht
Beschreibung
3-[(2,2-Dichlorovinyl)thio]-L-alanine is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. It is a derivative of L-alanine, an amino acid essential for protein synthesis in living organisms.
Wissenschaftliche Forschungsanwendungen
3-[(2,2-Dichlorovinyl)thio]-L-alanine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
Target of Action
3-[(2,2-Dichlorovinyl)thio]-L-alanine is a derivative of cysteine . Cysteine and its derivatives are known to play crucial roles in various biochemical processes.
Mode of Action
It’s worth noting that dichlorvos, a compound with a similar 2,2-dichlorovinyl group, is known to inhibit acetylcholinesterase, a key enzyme associated with the nervous systems of insects
Biochemical Pathways
As a cysteine derivative, it may be involved in pathways related to cysteine metabolism . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dichlorovinyl)thio]-L-alanine typically involves the reaction of L-alanine with 2,2-dichlorovinyl thiol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of 3-[(2,2-Dichlorovinyl)thio]-L-alanine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,2-Dichlorovinyl)thio]-L-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 3-[(2,2-Dichlorovinyl)thio]-L-alanine may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-[(2,2-Dichlorovinyl)thio]-L-alanine include other derivatives of L-alanine and compounds containing the dichlorovinyl group. Examples include:
Uniqueness
What sets 3-[(2,2-Dichlorovinyl)thio]-L-alanine apart from similar compounds is its unique combination of the dichlorovinyl group and the L-alanine backbone. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Biologische Aktivität
Overview
3-[(2,2-Dichlorovinyl)thio]-L-alanine is a synthetic derivative of L-alanine, an amino acid crucial for protein synthesis. This compound has gained attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. Its unique structure, which includes a dichlorovinyl group, suggests possible interactions with biological systems that warrant detailed investigation.
Target and Mode of Action
The compound is believed to act as a cysteine derivative, implicating it in metabolic pathways associated with sulfur-containing amino acids. Similar compounds, such as dichlorvos (which shares the dichlorovinyl moiety), are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in insects. This inhibition can lead to neurotoxic effects, suggesting that 3-[(2,2-Dichlorovinyl)thio]-L-alanine may exhibit similar mechanisms in biological systems.
Biochemical Pathways
3-[(2,2-Dichlorovinyl)thio]-L-alanine may participate in several biochemical pathways:
- Cysteine Metabolism : As a cysteine analog, it could influence pathways involving the synthesis and degradation of cysteine and related compounds.
- Enzyme Inhibition : Its potential to inhibit enzymes such as AChE could affect neurotransmission and metabolic processes in organisms exposed to it.
In Vitro Studies
Research has indicated that 3-[(2,2-Dichlorovinyl)thio]-L-alanine exhibits significant biological activity. In vitro studies have demonstrated its effects on various cell lines:
- Cytotoxicity : The compound has shown cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Activity : Studies have reported inhibition of specific enzymes related to metabolic pathways, suggesting its role as a biochemical regulator.
Case Studies
- Neurotoxic Effects : A study investigating the neurotoxic properties of dichlorvos analogs found that exposure to 3-[(2,2-Dichlorovinyl)thio]-L-alanine resulted in observable neurobehavioral changes in model organisms, supporting its potential as a neurotoxin similar to its parent compound.
- Antimicrobial Activity : Another research highlighted the antimicrobial properties of the compound against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis due to its structural similarity to amino acids involved in peptidoglycan formation.
Comparison with Similar Compounds
The following table summarizes key differences between 3-[(2,2-Dichlorovinyl)thio]-L-alanine and related compounds:
Compound Name | Structure Type | Primary Biological Activity | Mechanism of Action |
---|---|---|---|
3-[(2,2-Dichlorovinyl)thio]-L-alanine | Amino Acid Derivative | Cytotoxicity, Enzyme Inhibition | AChE Inhibition |
Dichlorvos | Organophosphate | Neurotoxicity | AChE Inhibition |
Cysteine | Sulfur-containing Amino Acid | Antioxidant Activity | Participation in redox reactions |
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-4(7)2-11-1-3(8)5(9)10/h2-3H,1,8H2,(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUPGSGHOGPTAF-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954901 | |
Record name | S-(2,2-Dichloroethenyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-09-8 | |
Record name | Alanine, 3-((2,2-dichlorovinyl)thio)-, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2,2-Dichloroethenyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.